molecular formula C7H4F3N3O B1391745 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1242267-84-0

4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B1391745
CAS No.: 1242267-84-0
M. Wt: 203.12 g/mol
InChI Key: CDDDQKFLGSXJBO-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that contains both pyrazole and pyridine rings. The presence of the trifluoromethyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with trifluoromethylating agents under controlled conditions . Another approach includes the use of cyclocondensation reactions involving trifluoromethyl-containing building blocks .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and mechanochemical methods has also been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • 4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine

Uniqueness

4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is unique due to the presence of both pyrazole and pyridine rings, as well as the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)3-1-2-11-5-4(3)6(14)13-12-5/h1-2H,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDDQKFLGSXJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C(F)(F)F)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175786
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242267-84-0
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242267-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-4-(trifluoromethyl)-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 2
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 3
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 4
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 5
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one
Reactant of Route 6
4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

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